Certified pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to pharmacopeia primary standards
Urea is a chaotropic agent and is used for protein denaturation. It disturbs the hydrogen bonds in the secondary, tertiary and quaternary structure of proteins. It can also disturb hydrogen bonding present in DNA secondary structure.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Urea is a nitrogenous compound containing a carbonyl group attached to two amine groups with osmotic diuretic activity. In vivo, urea is formed in the liver via the urea cycle from ammonia and is the final end product of protein metabolism. Administration of urea elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain, cerebrospinal fluid and eye, into interstitial fluid and plasma, thereby decreasing pressure in those tissues and increasing urine outflow.
Urea, also known as ur or carbamide, belongs to the class of organic compounds known as ureas. Ureas are compounds containing two amine groups joined by a carbonyl (C=O) functional group. Urea exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Urea has been found throughout most human tissues, and has also been detected in most biofluids, including sweat, feces, urine, and blood. Within the cell, urea is primarily located in the mitochondria and cytoplasm. Urea exists in all eukaryotes, ranging from yeast to humans. Urea participates in a number of enzymatic reactions. In particular, Urea can be converted into urea; which is catalyzed by the enzyme urea transporter 2. Furthermore, Urea can be converted into urea; which is mediated by the enzyme urea transporter 2. Furthermore, Ornithine and urea can be biosynthesized from L-arginine; which is catalyzed by the enzyme arginase-1. Finally, Ornithine and urea can be biosynthesized from L-arginine through the action of the enzyme arginase-1. In humans, urea is involved in the ethacrynic Acid action pathway, the D-arginine and D-ornithine metabolism pathway, the glucose transporter defect (SGLT2) pathway, and the metolazone action pathway. Urea is also involved in several metabolic disorders, some of which include creatine deficiency, guanidinoacetate methyltransferase deficiency, the bendroflumethiazide action pathway, arginine: glycine amidinotransferase deficiency (agat deficiency), and the hyperprolinemia type I pathway. Urea has been found to be associated with several diseases known as bartter syndrome, type 4b, neonatal, with sensorineural deafness, meningitis, dimethylglycine dehydrogenase deficiency, and tuberculous meningitis; urea has also been linked to the inborn metabolic disorders including primary hypomagnesemia.
Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible.